molecular formula C7H4F6O2S B1455916 3-Fluoro-5-(pentafluorosulfur)benzoic acid CAS No. 1448319-13-8

3-Fluoro-5-(pentafluorosulfur)benzoic acid

Cat. No. B1455916
M. Wt: 266.16 g/mol
InChI Key: WQRFQFPUMUJGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pentafluorosulfur)benzoic acid, also known as 3-F-5-PFSBA, is an important organic compound that is widely used in scientific research. It is a versatile organic acid that has many applications in a variety of scientific fields.

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleophilic Aromatic Substitution : A study by Ajenjo et al. (2016) on 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates its potential as a precursor for nucleophilic aromatic substitution reactions. This compound allows for the introduction of different nucleophiles, such as oxygen, sulfur, and nitrogen, showcasing its versatility in synthesizing novel (pentafluorosulfanyl)benzenes with specific substitution patterns (Ajenjo et al., 2016).

  • Catalysis and Metal-Organic Frameworks (MOFs) : Wu et al. (2017) explored the embedding of Ag nanoparticles in Zn-based MOFs using pentacarboxylate ligands, which include derivatives similar to the compound of interest. This application highlights the role of such fluorinated compounds in enhancing catalytic efficiency and facilitating the reduction of nitrophenol, besides their contribution to gas sorption and luminescence properties of MOFs (Wu et al., 2017).

Medicinal Chemistry and Drug Design

  • Anticancer Activity : Chowrasia et al. (2017) reported on the synthesis and anticancer activity of fluorinated triazolothiadiazoles, synthesized using pentafluorobenzoic acid. This research indicates the compound's relevance in developing potential anticancer drugs, highlighting the beneficial effects of fluorine substitution on the antiproliferative potency against various cancerous cell lines (Chowrasia et al., 2017).

Analytical Chemistry

  • Tracer Analysis in Oilfield Applications : Kumar and Sharma (2021) reviewed advances in the analytical methods for determining fluorinated aromatic carboxylic acids, including derivatives similar to the compound , in aqueous matrices. Such compounds serve as chemical tracers in hydrothermal, geothermal, leaching, and oilfield applications, emphasizing their importance in environmental and analytical chemistry (Kumar & Sharma, 2021).

properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRFQFPUMUJGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(pentafluorosulfur)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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